molecular formula C10H5F2NO2S B1369863 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid CAS No. 262589-15-1

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid

Cat. No.: B1369863
CAS No.: 262589-15-1
M. Wt: 241.22 g/mol
InChI Key: OBLNKILQDNAOEV-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 2,4-difluorophenyl group and a carboxylic acid group. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical compounds .

Biochemical Analysis

Biochemical Properties

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, this compound interacts with various proteins and biomolecules, potentially altering their functions and contributing to its overall biochemical activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can downregulate the expression of pro-inflammatory genes and upregulate anti-inflammatory genes, leading to a reduction in inflammation. Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes such as COX and LOX, preventing their normal function and thereby reducing the production of inflammatory mediators . Additionally, this compound can interact with transcription factors, altering gene expression patterns and contributing to its anti-inflammatory and anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its biochemical activity for extended periods, making it suitable for prolonged experimental use. Additionally, in vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as anti-inflammatory and anti-cancer activities, persist over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit significant anti-inflammatory and analgesic effects without causing adverse reactions . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings suggest that while this compound has therapeutic potential, careful dosage optimization is necessary to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to its anti-inflammatory and anti-cancer activities. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . The metabolites of this compound have been shown to retain some of the parent compound’s biological activities, contributing to its overall therapeutic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transport proteins, such as albumin, which facilitate its movement through the bloodstream . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects. The distribution of this compound within the body is influenced by factors such as its lipophilicity and binding affinity to transport proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . In the cytoplasm, this compound can inhibit enzyme activity and modulate signaling pathways. In the nucleus, it can influence gene expression by interacting with transcription factors and other nuclear proteins. The subcellular localization of this compound is facilitated by specific targeting signals and post-translational modifications.

Preparation Methods

The synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid typically involves the reaction of 2,4-difluoroaniline with α-haloketones to form the thiazole ring. This is followed by carboxylation to introduce the carboxylic acid group. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid can be compared with other thiazole derivatives such as:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of thiazole derivatives in scientific research and industry.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLNKILQDNAOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593013
Record name 2-(2,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262589-15-1
Record name 2-(2,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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